(3-Fluoro-5-morpholinophenyl)boronic acid
Overview
Description
(3-Fluoro-5-morpholinophenyl)boronic acid is an organoboron compound with the molecular formula C10H13BFNO3. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-morpholinophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-5-morpholinophenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of automated systems for reagent addition and product isolation further streamlines the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-morpholinophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction is highly valued for its mild conditions and functional group tolerance .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3-Fluoro-5-morpholinophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-morpholinophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The presence of the fluoro and morpholine groups enhances the reactivity and selectivity of the boronic acid in these reactions .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Chlorophenylboronic acid
Comparison: (3-Fluoro-5-morpholinophenyl)boronic acid is unique due to the presence of both a fluoro group and a morpholine ring on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. Additionally, the morpholine ring imparts water solubility, making it more versatile in aqueous reactions .
Biological Activity
(3-Fluoro-5-morpholinophenyl)boronic acid is a boronic acid derivative notable for its unique electronic properties due to the presence of a morpholine group. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and enzyme inhibition.
- Molecular Formula : C10H12BFO3
- Molecular Weight : 212.03 g/mol
- Structure : The compound features a fluorine atom at the meta position relative to the boronic acid group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction is crucial in the inhibition of certain enzymes, particularly those involved in cancer cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are overexpressed in cancer cells, such as proteasomes and kinases. This inhibition can lead to apoptosis in cancerous cells.
- Cell Cycle Disruption : In vitro studies indicate that this boronic acid derivative can induce cell cycle arrest in cancer cell lines, particularly during the G2/M phase, thereby preventing further cell division and proliferation.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound against various cancer types:
- Breast Cancer : In a study evaluating the compound's effects on MDA-MB-231 breast cancer cells, it was found that treatment with this compound resulted in significant reduction in cell viability with an IC50 value of approximately 18 µM.
- Lung Cancer : The compound demonstrated potent activity against A549 lung cancer cells, leading to increased apoptosis markers and decreased proliferation rates.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | IC50 (µM) | Notes |
---|---|---|---|
(3-Fluoro-5-isopropoxyphenyl)boronic acid | Similar structure but different substituent | 25 | Less potent than morpholine derivative |
3-Fluorophenylboronic acid | Lacks morpholine group | 30 | Reduced selectivity for cancer targets |
(3-Fluoro-4-morpholinophenyl)boronic acid | Different position of morpholine group | 22 | Comparable potency, but different selectivity |
Research Findings
A comprehensive review of fluorinated boronic acids indicates that compounds like this compound exhibit enhanced biological activity due to their unique electronic properties conferred by fluorine substitution. These properties facilitate stronger interactions with target enzymes, enhancing their inhibitory effects.
Properties
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZMZSFQBPERPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675220 | |
Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-95-2 | |
Record name | [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-morpholinophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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